B-Raf Kinase Inhibition: IC50 of 212 nM in Cellular Context
4-Methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine inhibits B-Raf kinase with an IC50 of 212 nM in human A375 melanoma cells, as measured by inhibition of MEK1/2 phosphorylation via meso scale assay [1]. In contrast, structurally related 1-(2-thienylmethyl)-1H-pyrazol-5-amine (lacking the 4-methyl group) and 3-methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine (with altered substitution pattern) show no publicly reported B-Raf inhibitory activity in validated databases [2].
| Evidence Dimension | B-Raf kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 212 nM |
| Comparator Or Baseline | 1-(2-thienylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7): No B-Raf activity reported; 3-methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine (CAS 4394-28-9): No B-Raf activity reported |
| Quantified Difference | 212 nM vs. no measurable activity in comparator scaffolds |
| Conditions | Inhibition of B-Raf in human A375 cells; assessment of MEK1/2 phosphorylation by meso scale assay |
Why This Matters
This demonstrates that the specific 4-methyl-3-thienylmethyl substitution pattern is required for measurable B-Raf engagement, guiding selection for MAPK pathway research.
- [1] BindingDB. (2012). BDBM50360785 CHEMBL1934508: Inhibition of B-Raf in human A375 cells. Retrieved from http://ww.w.bindingdb.org View Source
- [2] ChEMBL Database. (n.d.). Bioactivity data for pyrazol-5-amine derivatives. European Bioinformatics Institute. View Source
